molecular formula C17H21NO3S B11111700 N-[2-(4-methylphenoxy)ethyl]-1-(4-methylphenyl)methanesulfonamide

N-[2-(4-methylphenoxy)ethyl]-1-(4-methylphenyl)methanesulfonamide

Cat. No.: B11111700
M. Wt: 319.4 g/mol
InChI Key: ZKLLGIWGZBEJIQ-UHFFFAOYSA-N
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Description

N-[2-(4-methylphenoxy)ethyl]-1-(4-methylphenyl)methanesulfonamide is an organic compound with a complex structure that includes both aromatic and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methylphenoxy)ethyl]-1-(4-methylphenyl)methanesulfonamide typically involves the reaction of 4-methylphenol with ethylene oxide to form 2-(4-methylphenoxy)ethanol. This intermediate is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methylphenoxy)ethyl]-1-(4-methylphenyl)methanesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The aromatic rings can be oxidized to form quinones.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

N-[2-(4-methylphenoxy)ethyl]-1-(4-methylphenyl)methanesulfonamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(4-methylphenoxy)ethyl]-1-(4-methylphenyl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The aromatic rings may also participate in π-π interactions with other aromatic systems, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-{[1-(4-methylphenyl)ethyl]amino}ethyl)methanesulfonamide
  • N-(2-{[1-(4-methoxyphenyl)ethyl]amino}ethyl)methanesulfonamide

Uniqueness

N-[2-(4-methylphenoxy)ethyl]-1-(4-methylphenyl)methanesulfonamide is unique due to the presence of both 4-methylphenoxy and 4-methylphenyl groups, which provide distinct chemical properties and reactivity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and industrial applications.

Properties

Molecular Formula

C17H21NO3S

Molecular Weight

319.4 g/mol

IUPAC Name

N-[2-(4-methylphenoxy)ethyl]-1-(4-methylphenyl)methanesulfonamide

InChI

InChI=1S/C17H21NO3S/c1-14-3-7-16(8-4-14)13-22(19,20)18-11-12-21-17-9-5-15(2)6-10-17/h3-10,18H,11-13H2,1-2H3

InChI Key

ZKLLGIWGZBEJIQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)(=O)NCCOC2=CC=C(C=C2)C

Origin of Product

United States

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